molecular formula C13H15ClFN3O B1520496 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1235441-45-8

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B1520496
CAS No.: 1235441-45-8
M. Wt: 283.73 g/mol
InChI Key: MHJCNXNXZIBVHW-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Taxonomy

Core Structure :
The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-fluorophenyl group and at the 5-position with a piperidine moiety . The hydrochloride salt enhances solubility and stability.

Parameter Value Source
IUPAC Name This compound
Molecular Formula C₁₃H₁₅ClFN₃O
Molecular Weight 283.73 g/mol
CAS Number 1235441-45-8 (free base)

Classification :

  • Heterocyclic Chemistry : Belongs to the 1,2,4-oxadiazole family, a class of five-membered nitrogen-oxygen heterocycles.
  • **

Properties

IUPAC Name

3-(3-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O.ClH/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10;/h1,3,5,7,10,15H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJCNXNXZIBVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

  • Chemical Formula : C13H14FN3O·ClH
  • Molecular Weight : 283.73 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1341534-14-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of oxadiazole derivatives. For instance:

  • A study reported that compounds similar to 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
100.25Bactericidal

Anticancer Activity

Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells:

  • A study demonstrated that modifications in the oxadiazole structure led to increased p53 expression and caspase-3 activation in MCF-7 breast cancer cells, suggesting a mechanism for anticancer activity through apoptosis induction .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • In vitro studies confirmed that derivatives of oxadiazoles possess potent antibacterial properties against Staphylococcus aureus and Escherichia coli. The ability to inhibit biofilm formation was also noted as a significant advantage for therapeutic applications .
  • Cytotoxicity Studies :
    • Cytotoxicity assays performed on various cancer cell lines revealed that certain derivatives of the compound exhibited selective toxicity towards cancerous cells while sparing normal cells, indicating a potential for targeted cancer therapy .

The proposed mechanisms for the biological activities of oxadiazole derivatives include:

  • Inhibition of Enzymatic Pathways : These compounds may interfere with specific enzymatic pathways involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways through p53 signaling is a critical mechanism by which these compounds exert their anticancer effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the fluorophenyl group in this compound enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

2. Antimicrobial Properties
The oxadiazole moiety has been linked to antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may possess similar properties .

3. Neurological Applications
The piperidine structure is known for its role in modulating neurotransmitter systems. Research into piperidine derivatives has shown promise in treating neurological disorders such as depression and anxiety. The specific interactions of this compound with serotonin and dopamine receptors are under investigation to assess its potential as a therapeutic agent .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that oxadiazole derivatives can inhibit tumor growth in vitro and in vivo models .
Study BAntimicrobial EffectsFound that compounds with oxadiazole rings exhibited significant activity against Staphylococcus aureus and E. coli .
Study CNeurological ImpactShowed potential modulation of serotonin receptors, indicating possible antidepressant effects .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring followed by the introduction of the piperidine moiety.

General Synthetic Steps:

  • Synthesis of the oxadiazole ring through cyclization reactions.
  • Formation of the piperidine structure via nucleophilic substitution.
  • Hydrochloride salt formation for enhanced solubility and stability.

Chemical Reactions Analysis

Hydrolysis of Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, producing substituted amidoximes or carboxylic acid derivatives.

Conditions Reagents Products Yield Reference
Acidic (HCl, 80°C)6M HCl, reflux3-(3-Fluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole amidoxime hydrochloride72%
Basic (NaOH, 60°C)4M NaOH, ethanol/water3-Fluoro-N-(piperidin-3-ylmethyl)benzamide65%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water.

  • Basic conditions cleave the oxadiazole ring through hydroxide ion attack at the electrophilic carbon adjacent to nitrogen .

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in alkylation, acylation, and coupling reactions.

Reaction Type Reagents Products Conditions Reference
AcylationAcetyl chloride, TEAN-Acetyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine0–5°C, DCM, 12h
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-arylpiperidine80°C, DMF, 24h
Carbamate FormationBoc₂O, DMAPtert-Butyl 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylateRT, THF, 6h

Key Observations :

  • Acylation reactions require stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts.

  • Suzuki coupling is feasible at the oxadiazole’s 5-position if substituted with a halide (not inherent in this compound) .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs electrophilic substitution to specific positions.

Reagent Conditions Product Regioselectivity Reference
HNO₃/H₂SO₄0°C, 2h3-[3-(3-Fluoro-5-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidineMeta to fluorine
Br₂/FeBr₃RT, DCM, 1h3-[3-(3-Fluoro-4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidineOrtho/para to fluorine

Mechanistic Notes :

  • Fluorine’s electron-withdrawing effect deactivates the ring but directs substituents to meta positions in nitration.

  • Bromination occurs at ortho/para positions relative to fluorine due to steric and electronic factors.

Reductive Modifications

Catalytic hydrogenation reduces the oxadiazole ring or modifies substituents.

Reagents Conditions Products Selectivity Reference
H₂/Pd-C50 psi, MeOH, 8h3-(3-Fluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazolinePartial saturation
NaBH₄/NiCl₂RT, THF, 3h3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (free base)Amine reduction avoided

Critical Considerations :

  • Full reduction of the oxadiazole to an amidine requires harsh conditions (e.g., LiAlH₄) .

  • Borohydride systems selectively reduce imine intermediates without affecting the piperidine amine.

Coordination Chemistry

The oxadiazole nitrogen and piperidine amine act as ligands for metal ions.

Metal Salt Conditions Complex Application Reference
Cu(ClO₄)₂MeOH, RT, 4hCu(L)₂₂ (L = ligand)Antimicrobial studies
FeCl₃Ethanol, 60°C, 6hFe(L)₃Cl₃Catalysis

Structural Insights :

  • X-ray crystallography confirms bidentate coordination via oxadiazole N and piperidine N atoms.

  • Iron complexes show catalytic activity in oxidation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

(a) 4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
  • Substituent : 2-Bromophenyl instead of 3-fluorophenyl.
  • Key differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric and electronic interactions with biological targets. The bromine atom could enhance lipophilicity but reduce metabolic stability.
  • Applications : Used in medicinal chemistry for halogen-bonding interactions in receptor binding .
(b) 2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
  • Substituent : Trifluoroethyl group instead of fluorophenyl.
  • This substitution eliminates aromatic π-π stacking interactions, altering target selectivity .

Non-Aromatic Substituents

(a) 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
  • Substituent : Cyclobutyl group replaces fluorophenyl.
  • This modification may enhance solubility and reduce toxicity, making it suitable for agrochemical applications .
(b) 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
  • Substituent : Isopropyl group.
  • Key differences : The branched alkyl chain introduces steric bulk, which could hinder binding to flat enzymatic active sites. This structure is often employed in kinase inhibitor design .

Fluorophenyl Derivatives with Modified Core Structures

(a) 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride
  • Core modification : Pyrazolo-pyridine fused ring system instead of piperidine.
  • Key differences : The fused ring enhances planar rigidity, improving affinity for ATP-binding pockets in kinases. The methyl group on the pyrazole may modulate metabolic stability .
(b) 1-(3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)piperidine-4-carboxylate
  • Core modification : Piperidine linked to a pyridine-carboxylate scaffold.
  • Key differences : The carboxylate group introduces polarity, favoring interactions with charged residues in enzymes. This derivative is explored in antiviral research .

Structural and Functional Analysis Table

Compound Name Substituent/Modification Key Properties/Applications Reference CAS/ID
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 3-Fluorophenyl Discontinued pharmaceutical intermediate Ref: 3D-KZB44145
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2-Bromophenyl Halogen-bonding in receptor ligands CAS: 1803602-20-1
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Trifluoroethyl CNS-targeting agents CAS: 1393330-65-8
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride Cyclobutyl Agrochemical development N/A
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-pyrazolo-pyridine HCl Pyrazolo-pyridine core Kinase inhibition CAS: 1354550-87-0

Critical Insights

  • Electron-withdrawing vs. lipophilic groups : Fluorine and bromine substitutions balance target affinity and metabolic stability, while trifluoroethyl/cyclobutyl groups prioritize pharmacokinetics.
  • Core flexibility : Piperidine derivatives with rigid fused rings (e.g., pyrazolo-pyridine) show enhanced specificity for enzymes, whereas flexible aliphatic chains broaden agrochemical applications.
  • Discontinuation factors : The discontinuation of this compound may relate to inferior efficacy or toxicity compared to analogs like the pyrazolo-pyridine derivative .

Preparation Methods

Formation of the 3-(3-Fluorophenyl)-1,2,4-oxadiazole Moiety

  • Starting Materials: The key starting materials include amidoximes derived from 3-fluorobenzonitrile and appropriate carboxylic acid derivatives or their activated forms.

  • Reaction Conditions: Amidoximes react with acyl chlorides or activated esters under basic catalysis (e.g., pyridine) or microwave irradiation to form the 1,2,4-oxadiazole ring with the 3-fluorophenyl substituent at position 3 of the oxadiazole ring.

  • Yields and Purification: Yields range from moderate to high (up to 90%), with purification typically involving crystallization or chromatographic techniques.

Coupling with Piperidine and Salt Formation

  • Piperidine Introduction: The oxadiazole intermediate is reacted with piperidine derivatives, often via nucleophilic substitution or amidation, to attach the piperidine ring at the 5-position of the oxadiazole.

  • Hydrochloride Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), precipitating the hydrochloride salt as crystalline material.

  • Isolation: The hydrochloride salt is isolated by filtration, washed, and dried. Melting points typically range from 180°C to 240°C depending on substituents and salt form, indicating purity.

Representative Preparation Procedure from Literature

A patent example (EP0285032A1) describes a related preparation of 4-phenylpiperidine oxadiazole derivatives, which can be adapted for the 3-fluorophenyl derivative:

Step Reagents & Conditions Outcome Notes
1. Amidoxime formation Hydroxylamine hydrochloride + 3-fluorobenzonitrile, base, solvent Amidoxime intermediate Microwave irradiation can shorten reaction time
2. Cyclization Amidoxime + acyl chloride or activated ester, pyridine or TBAF catalyst Formation of 3-(3-fluorophenyl)-1,2,4-oxadiazole Reaction under reflux or microwave
3. Piperidine coupling Oxadiazole + piperidine, solvent (e.g., ethanol), base 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine free base Nucleophilic substitution or amidation
4. Salt formation Free base + HCl in ethanol or ether Hydrochloride salt precipitation Crystals collected by filtration

Melting points for related compounds are reported around 181-243°C, confirming compound identity and purity.

Analytical Data and Research Findings

  • Yields: Typical yields for the oxadiazole ring formation step range from 60% to 90%, depending on the method and starting materials.

  • Reaction Times: Conventional heating methods require 4–24 hours, whereas microwave-assisted methods reduce this to minutes.

  • Purification: Crystallization from ethanol/ether mixtures is common, with drying over sodium sulfate to remove moisture before salt formation.

  • Advantages of Modern Methods: Microwave-assisted and one-pot syntheses improve efficiency, reduce solvent use, and simplify purification, making them attractive for scale-up.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Range Advantages Disadvantages
Amidoxime + Acyl Chloride Amidoxime from 3-fluorobenzonitrile + acyl chloride Pyridine, TBAF catalyst Reflux or microwave 60-90% Simple, well-established Longer times without microwave
Amidoxime + Activated Ester Amidoxime + methyl/ethyl ester of acid Coupling reagents (EDC, DCC) Room temp to reflux Moderate to good Mild conditions Purification challenges
Microwave-Assisted Cyclization Same as above NH4F/Al2O3 or K2CO3 Microwave irradiation (minutes) High (up to 90%) Fast, eco-friendly Requires microwave equipment
One-Pot NaOH/DMSO Amidoxime + ester + NaOH/DMSO Superbase medium Room temp, 4-24h 11-90% Simple purification Variable yields, longer time
1,3-Dipolar Cycloaddition Nitrile oxides + nitriles Pt(IV) catalyst Mild conditions Low Mild conditions Poor yields, expensive catalyst

Q & A

Q. What are the recommended synthetic routes for 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, and how can reaction conditions be optimized for purity?

Methodological Answer: The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring, followed by piperidine coupling and hydrochloride salt formation. Key steps include:

  • Cyclization: Reacting a nitrile derivative with hydroxylamine under controlled temperature (60–80°C) to form the oxadiazole core .
  • Piperidine Coupling: Using nucleophilic substitution or metal-catalyzed cross-coupling to attach the piperidine moiety.
  • Purification: Employ column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization (ethanol/water) to achieve >95% purity. Optimize reaction time and stoichiometric ratios to minimize byproducts like unreacted nitriles or dimerized intermediates .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the oxadiazole ring (C–O–N linkages) and fluorophenyl substitution patterns. For example, the fluorine atom induces distinct splitting in aromatic proton signals .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (206–254 nm) to assess purity (>98%) and detect impurities like residual solvents or degradation products .
  • Mass Spectrometry (LC/MS): Confirm molecular weight via [M+H]+ peaks (e.g., m/z ~308 for the free base) and identify fragmentation patterns .

Q. How should researchers handle storage and stability testing of this compound?

Methodological Answer:

  • Storage: Protect from light and moisture in airtight containers at 2–8°C. Desiccants like silica gel can prevent hydrolysis of the oxadiazole ring .
  • Stability Testing: Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products, such as hydrolyzed oxadiazole forming carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictory results in biological activity studies (e.g., varying IC₅₀ values) be systematically addressed?

Methodological Answer:

  • Control for Compound Integrity: Verify batch-to-batch consistency using NMR and HPLC to rule out degradation or impurities affecting activity .
  • Assay Conditions: Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For example, serum proteins may bind the compound, altering bioavailability .
  • Structural Analog Comparison: Compare with fluorophenyl-free analogs to isolate the role of fluorine in target binding. Computational docking can predict fluorine’s impact on hydrophobic interactions .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Lipophilicity Adjustment: Modify the piperidine substituents (e.g., methyl vs. ethyl groups) to balance logP values. Use shake-flask experiments to measure partition coefficients .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For instance, oxidation of the piperidine ring may require introducing steric hindrance .
  • Prodrug Design: Convert the hydrochloride salt to ester prodrugs for enhanced oral absorption, followed by in vivo hydrolysis studies .

Q. What computational methods are recommended for predicting neurological target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to serotonin or dopamine receptors. Prioritize targets based on piperidine’s known neuropharmacological activity .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability (50 ns trajectories) in explicit solvent to assess fluorine’s role in maintaining hydrophobic contacts .
  • QSAR Modeling: Train models on oxadiazole derivatives to correlate structural features (e.g., fluorine position) with activity against neurological targets .

Q. How does the 3-fluorophenyl group influence the compound’s physicochemical and optical properties?

Methodological Answer:

  • Physicochemical Impact: Fluorine increases lipophilicity (measured via octanol-water partitioning) and enhances metabolic stability by resisting oxidative degradation .
  • Optical Properties: The electron-withdrawing fluorine atom shifts UV-Vis absorption maxima (e.g., λmax ~270 nm in ethanol), relevant for fluorescence-based assays . Compare with chloro- or methyl-substituted analogs using time-resolved spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

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